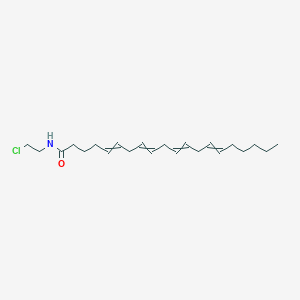

Arachidonyl-2-chloroethylamide

Vue d'ensemble

Description

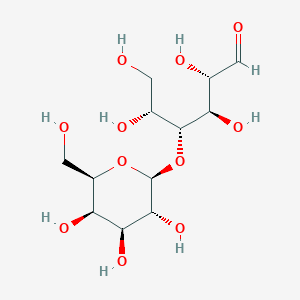

Arachidonyl-2-chloroethylamide is a compound related to arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in the physiology of human cells. Arachidonic acid is known for its flexibility due to its four cis double bonds, which contribute to the fluidity of mammalian cell membranes and its reactivity with molecular oxygen. This reactivity can lead to the production of various bioactive molecules through enzymatic pathways involving cyclooxygenase, lipoxygenase, and cytochrome P450, or through nonenzymatic transformations that contribute to oxidative stress .

Synthesis Analysis

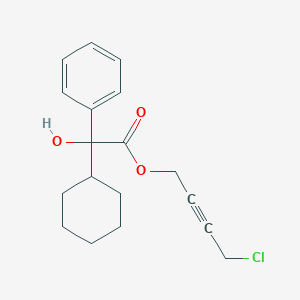

The synthesis of arachidonic acid derivatives has been explored in various studies. For instance, the synthesis of a 9-(4-chlorophenyl) analogue of arachidonic acid and its methyl ester has been reported, which involved the inhibition of leukotriene and thromboxane biosynthesis . Another study described the preparation of [19-11C]arachidonic acid through a five-step process starting from 5-chloro-1-pentyne, which involved a copper-mediated coupling reaction and carbonation with CO2 . These synthetic approaches are crucial for producing labeled compounds for research and potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of arachidonic acid is characterized by its four cis double bonds, which are responsible for its liquid state at subzero temperatures and its ability to maintain the fluidity of cell membranes at physiological temperatures. The structure of arachidonic acid derivatives, such as those synthesized in the studies mentioned, would similarly feature modifications that allow for the study of their biological activities and interactions within the body .

Chemical Reactions Analysis

Arachidonic acid and its derivatives undergo various chemical reactions, primarily through the action of oxygenases. The cyclooxygenase pathway leads to the production of prostaglandins, thromboxanes, and other compounds, while the lipoxygenase pathway produces leukotrienes. These enzymatic reactions are significant for the physiological and pathological processes in the body. The synthesis of the 9-(4-chlorophenyl) analogue of arachidonic acid showed inhibition of leukotriene and thromboxane synthesis, indicating the potential for chemical intervention in these pathways .

Physical and Chemical Properties Analysis

The physical properties of arachidonic acid, such as its solubility and fluidity, are essential for its biological functions. The solubility properties are crucial for the availability of endogenous and exogenous arachidonic acid within the cell. The chemical properties, including its reactivity with oxygen, lead to the formation of various bioactive molecules that have well-substantiated roles in health and disease. The derivatives of arachidonic acid, as synthesized in the studies, would possess altered physical and chemical properties that could influence their biological activity and therapeutic potential .

Applications De Recherche Scientifique

Neurogenèse dans le traitement de l'épilepsie

ACEA, associé au valproate (VPA), a été trouvé pour augmenter la neurogenèse dans un modèle murin d'épilepsie à la pilocarpine . L'étude visait à évaluer la relation entre les traitements par ACEA seul ou en association avec le VPA et la neurogenèse hippocampique . Les résultats ont montré une augmentation significative de la neurogenèse après un traitement de 10 jours par ACEA et VPA, seuls et en association .

Atténuation des lésions d'ischémie cérébrale

ACEA a été rapporté pour atténuer les lésions d'ischémie cérébrale par la biogenèse mitochondriale et l'amélioration fonctionnelle médiées par la Glycogen Synthase Kinase-3β . L'administration d'ACEA a amélioré le comportement neurologique, réduit le volume de l'infarctus et inhibé l'apoptose . Il a également augmenté de manière significative le volume et le nombre de mitochondries .

3. Traitement des symptômes dépressifs et de la vessie hyperactive ACEA s'est avéré améliorer les symptômes dépressifs et de la vessie hyperactive dans un modèle de rat femelle Wistar induit par la corticostérone .

Agoniste sélectif des cannabinoïdes

ACEA est un agoniste synthétique du CB1 (CB1R) et est considéré comme un agoniste sélectif des cannabinoïdes car il se lie principalement au CB1R et a une faible affinité pour le CB2 (CB2R) .

Mécanisme D'action

Target of Action

ACEA is a highly selective agonist of the cannabinoid receptor 1 (CB1R) . It binds primarily to the CB1R and has low affinity to the cannabinoid receptor 2 (CB2R) . The CB1R is a G protein-coupled receptor located primarily in the central nervous system and plays a crucial role in various physiological processes such as appetite, pain perception, mood, and memory .

Mode of Action

As a selective CB1R agonist, ACEA interacts with its target by binding to the CB1R, leading to the activation of the receptor . This activation results in the inhibition of adenylate cyclase activity, decrease in cyclic AMP levels, and modulation of ion channels, leading to a decrease in neuronal excitability .

Biochemical Pathways

ACEA’s interaction with the CB1R affects several biochemical pathways. For instance, it has been reported to alleviate cerebral ischemia injury through the glycogen synthase kinase-3β (GSK-3β)-mediated mitochondrial biogenesis . ACEA administration increases the phosphorylation of GSK-3β, which induces mitochondrial biogenesis and preserves mitochondrial function .

Pharmacokinetics

It is soluble in ethanol, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), suggesting that it can be administered in a variety of ways .

Result of Action

The activation of CB1R by ACEA has been associated with various molecular and cellular effects. For instance, ACEA has been reported to protect neurons in ischemic injury . It improves neurological behavior, reduces infarct volume, and inhibits apoptosis .

Action Environment

The action, efficacy, and stability of ACEA can be influenced by various environmental factors. For instance, the presence of other compounds can modulate the effects of ACEA. In a study, the co-application of ACEA with a TRPV1 blocker significantly attenuated K±induced CGRP release . This suggests that the environment in which ACEA is administered can significantly influence its action and efficacy.

Orientations Futures

ACEA has been reported to protect neurons in ischemic injury . It could induce mitochondrial biogenesis and improve mitochondrial function at the beginning of cerebral ischemia, thus alleviating cerebral ischemia injury . Phosphorylation of GSK-3β might be involved in the regulation of mitochondrial biogenesis induced by ACEA . ACEA has also been reported to alleviate symptoms in a mouse pilocarpine model of epilepsy . These findings suggest that ACEA has potential therapeutic applications in the treatment of neurological disorders.

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNCDSAIRBRIA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274346 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220556-69-4 | |

| Record name | ACEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220556-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl-2-chloroethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220556694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

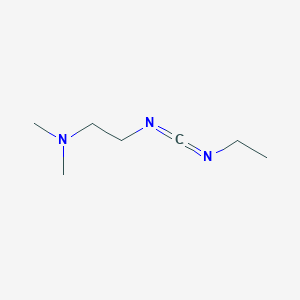

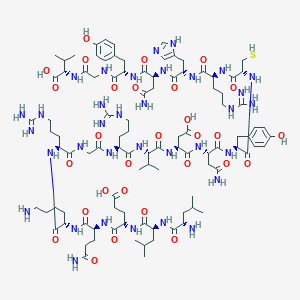

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)